molecular formula C9H9ClO B1330424 3,5-Dimethylbenzoyl chloride CAS No. 6613-44-1

3,5-Dimethylbenzoyl chloride

Cat. No. B1330424
CAS RN: 6613-44-1
M. Wt: 168.62 g/mol
InChI Key: ZJIOBDJEKDUUCI-UHFFFAOYSA-N
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Patent
US07405331B2

Procedure details

Into the same apparatus as used in the method A, were charged 300 g (2 mol) of 3,5-dimethylbenzoic acid and 357.2 g (3 mol) of thionyl chloride. The temperature was raised to 80° C. while stirring in a nitrogen atmosphere to allow the reaction to proceed for 3 h under reflux. During the reaction, sulfur dioxide and hydrogen chloride generated were washed away and captured by an aqueous alkali solution, The result of analysis of the reaction product solution showed the production of 310 g (1.84 mol) of the aimed 3,5-dimethylbenzoyl chloride (yield: 92%). By vacuum distillation, 287-(1.7 mol) of 3,5-dimethylbenzoyl chloride was isolated (yield: 85%).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
357.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:5](O)=[O:6].S(Cl)([Cl:14])=O.S(=O)=O.Cl>>[CH3:1][C:2]1[CH:3]=[C:4]([CH:8]=[C:9]([CH3:11])[CH:10]=1)[C:5]([Cl:14])=[O:6]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
CC=1C=C(C(=O)O)C=C(C1)C
Name
Quantity
357.2 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
while stirring in a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WASH
Type
WASH
Details
generated were washed away
CUSTOM
Type
CUSTOM
Details
The result of analysis of the reaction product solution

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
CC=1C=C(C(=O)Cl)C=C(C1)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.84 mol
AMOUNT: MASS 310 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 92%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.